molecular formula C8H9NOS B3058502 Pyridine, 2-(2-propenylsulfinyl)- CAS No. 89818-47-3

Pyridine, 2-(2-propenylsulfinyl)-

Cat. No. B3058502
CAS RN: 89818-47-3
M. Wt: 167.23 g/mol
InChI Key: FPIFDKIYGHBTOW-UHFFFAOYSA-N
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Description

“Pyridine, 2-(2-propenylsulfinyl)-” is a chemical compound with the CAS number 5235-09-6 . It is also known by other names such as 2-prop-2-enylsulfinylpyridine, allyl-2-pyridylsulfoxide, and 2-(Prop-2-ene-1-sulfinyl)pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives involves various chemical reactions. For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which is used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The structure of the synthesized compounds is confirmed chemically by their preparations with other pathways and their spectral data . Pyridine derivatives are known to exhibit a variety of biological activities in different areas . The pyridine scaffold is an essential core in the chemical structure of a variety of approved drugs in the pharmaceutical market .


Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. For instance, annulation reactions of pyridine-2-sulfenyl chloride with phenyl vinyl chalcogenides and allyl phenyl chalcogenides proceed regioselectively, leading to the formation of new 2- and 3-substituted [1,3]thiazolo[3,2-a]-pyridinium derivatives in 90–100% yields .

Scientific Research Applications

  • Organocatalysis in Asymmetric Michael Addition : Pyrrolidine-based catalysts derived from compounds like (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, which share a structural resemblance to Pyridine, 2-(2-propenylsulfinyl)-, have shown efficiency in catalyzing asymmetric Michael addition reactions. This application is significant in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity, without needing additives (Singh et al., 2013).

  • Cross-Coupling Reactions in Organic Synthesis : Pyridine sulfinates, which include Pyridine, 2-(2-propenylsulfinyl)-, serve as stable and easy-to-prepare nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This application is crucial for creating a broad range of linked pyridines (Markovic et al., 2017).

  • Facilitating Disulfide Bond Formation : Compounds like 2-Pyridine sulfenyl chloride are useful in deprotecting and activating the mercapto-group of cysteine for disulfide bond formation. This has implications in the synthesis of peptides and proteins, where disulfide bonds are crucial for structural stability (Castell & Tun-kyi, 1979).

  • Synthesis of 2-Aminopyridines : The displacement of a methylsulfinyl group from pyridine, similar in function to Pyridine, 2-(2-propenylsulfinyl)-, is a method for synthesizing 2-aminopyridines with various polar substituents. This synthesis process is essential in developing compounds with potential pharmaceutical applications (Teague, 2008).

  • Development of Polymer Electrolyte Fuel Cells : Polysulfone-based membranes with pyridine side chains, which could theoretically include Pyridine, 2-(2-propenylsulfinyl)-, are being researched for use in high-temperature polymer electrolyte fuel cells. These materials exhibit notable thermal stability and proton conductivity, making them promising for sustainable energy applications (Hink et al., 2015).

  • Catalytic Redox Reactions : Pyridine-2,6-dicarboxylic acid, related to Pyridine, 2-(2-propenylsulfinyl)-, exhibits catalytic activity in redox reactions involving Cr(VI) and phenylsulfinyl acetic acid. This demonstrates its potential in catalyzing oxidative decarboxylation, which can be applied in various chemical synthesis processes (Subramaniam & Selvi, 2015).

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on pyridine derivatives is ongoing, with recent advances in novel pyridine-based molecular frameworks and their unique clinical relevance . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that “Pyridine, 2-(2-propenylsulfinyl)-” and similar compounds may have potential applications in the future.

properties

IUPAC Name

2-prop-2-enylsulfinylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-7-11(10)8-5-3-4-6-9-8/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIFDKIYGHBTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529917
Record name 2-(Prop-2-ene-1-sulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89818-47-3
Record name 2-(Prop-2-ene-1-sulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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